3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3-methyl-4-bromobenzoic acid with bis(pinacolato)diboron. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium acetate in a solvent such as dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: A palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or ethanol.
Major Products Formed
Oxidation: 3-Methyl-4-boronic acid benzoic acid.
Reduction: 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
Scientific Research Applications
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its combination of a benzoic acid moiety with a boronic ester group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions is particularly valuable in the synthesis of complex molecules.
Properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-8-10(12(16)17)6-7-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGJMUXHTVEBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620174 | |
Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269409-74-7 | |
Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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